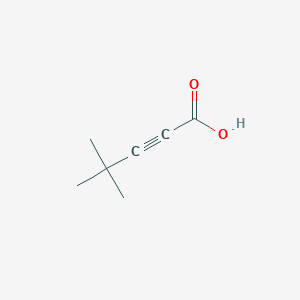

4,4-Dimethylpent-2-ynoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethylpent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQCQFVKNLZQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511186 | |

| Record name | 4,4-Dimethylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52418-50-5 | |

| Record name | 4,4-Dimethylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Framework and Molecular Architecture

4,4-Dimethylpent-2-ynoic acid is an organic compound featuring a five-carbon chain. cymitquimica.com Its structure is characterized by a terminal carboxylic acid group and a triple bond between the second and third carbon atoms. cymitquimica.com Two methyl groups are attached to the fourth carbon, creating a sterically demanding tert-butyl group. cymitquimica.com This distinct arrangement of a hydrophilic carboxylic acid and a reactive, yet hindered, alkyne group within a compact molecule underpins its unique chemical behavior. cymitquimica.com

The molecular formula of this compound is C7H10O2. uni.lu The key functional groups present are a carboxylic acid and an alkyne. cymitquimica.comchemscene.com The presence of the carboxylic acid group gives the molecule acidic properties and the ability to engage in acid-base reactions. cymitquimica.com The alkyne functionality, with its triple bond, is a site of high reactivity, making the compound a useful precursor in various chemical transformations. cymitquimica.com The tert-butyl group at the 4-position provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions involving the adjacent alkyne.

The table below summarizes key structural and molecular data for this compound.

| Property | Value |

| Molecular Formula | C7H10O2 uni.lu |

| Molecular Weight | 126.15 g/mol chemscene.com |

| IUPAC Name | This compound |

| CAS Number | 52418-50-5 cymitquimica.com |

| SMILES | CC(C)(C)C#CC(=O)O uni.lu |

| InChI Key | NAQCQFVKNLZQHE-UHFFFAOYSA-N uni.lu |

Significance and Research Relevance in Contemporary Organic Synthesis

Classical Elimination-Based Approaches for Acetylenic Acid Formation

The generation of the carbon-carbon triple bond in acetylenic acids like this compound has traditionally relied on elimination reactions. These methods typically involve the removal of hydrogen halides from suitable precursors.

Generation from Brominated Precursors via Strong Base Treatment

A common and effective method for the synthesis of alkynes is the dehydrohalogenation of dihaloalkanes or monohaloalkenes. unacademy.comgoogle.comchemistnotes.com This reaction involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide, or one molecule from a vinyl halide, using a strong base. unacademy.comunacademy.com For the preparation of this compound, a suitable brominated precursor would be subjected to treatment with a strong base.

The synthesis of alkynes via dehydrohalogenation is often carried out using alkali metal hydroxides or alkoxides, such as potassium hydroxide (B78521) or sodium ethoxide, in an alcoholic solvent. google.comgoogle.com The use of sodium amide (NaNH2) is also a prevalent choice due to its strength as a base. unacademy.comunacademy.com The reaction proceeds through a two-step elimination process. In the case of a vicinal dibromide, the first elimination of HBr yields a bromoalkene, which then undergoes a second elimination to form the alkyne. unacademy.com

| Precursor Type | Reagent | Product |

| Vicinal Dibromide | Strong Base (e.g., NaNH2, KOH) | Alkyne |

| Geminal Dibromide | Strong Base (e.g., NaNH2, KOH) | Alkyne |

| Vinyl Halide | Strong Base (e.g., NaNH2, KOH) | Alkyne |

The choice of base and reaction conditions can be critical to the success of the synthesis, influencing both the yield and the potential for side reactions, such as isomerization of the resulting alkyne. google.com

Investigations into Protropic Rearrangements in Related Systems

Prototropic rearrangements, which involve the migration of a proton, are a significant consideration in the synthesis and manipulation of acetylenic compounds. isu.rursc.orgrsc.org These rearrangements can lead to the isomerization of the triple bond along the carbon chain, a phenomenon that is often catalyzed by bases. isu.ru The study of these rearrangements in systems related to this compound provides valuable insight into potential synthetic challenges and opportunities.

Research has shown that α,β-acetylenic acids can undergo rearrangement to form β,γ-acetylenic acids or allenic acids under basic conditions. rsc.org For instance, the treatment of α,β-acetylenic acids with two γ-hydrogen atoms with sodamide in liquid ammonia (B1221849) leads to rapid rearrangement to α,β-allenic acids, which can then isomerize further to an equilibrium mixture with their β,γ-acetylenic isomers. rsc.org However, this compound, lacking γ-hydrogen atoms, is resistant to this type of prototropic shift and was recovered almost quantitatively after treatment with sodamide in ammonia. rsc.org This stability is attributed to the electron-repelling nature of the carboxylate ion, which resists attack by the amide ion. rsc.org

Strategies for Derivatization and Functional Group Interconversions

Once this compound is obtained, its carboxylic acid and alkyne functionalities can be further modified to produce a variety of derivatives. These transformations are essential for incorporating this building block into more complex molecules.

Amide Formation from the Carboxylic Acid Moiety

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation. This can be achieved through several methods, most commonly involving the activation of the carboxylic acid followed by reaction with an amine.

One of the most widely used methods for amide bond formation is the use of coupling reagents. chemistrysteps.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate then readily reacts with an amine to yield the desired amide. fishersci.it The use of additives like hydroxybenzotriazole (B1436442) (HOBt) can suppress side reactions and racemization. fishersci.it

| Coupling Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for forming an O-acylisourea intermediate. chemistrysteps.comfishersci.it |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, simplifying product purification. chemistrysteps.comfishersci.it |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | An aminium-based coupling reagent known for its high efficiency. fishersci.it |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent. chemistrysteps.com |

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride can then be treated with an amine to form the amide, often in the presence of a base to neutralize the HCl byproduct. chemistrysteps.com

Analogous Transformations in Structurally Similar Compounds

The chemical behavior of this compound can be inferred from transformations observed in structurally similar alkynoic acids. The presence of the alkyne and carboxylic acid moieties allows for a range of reactions.

For example, the intramolecular cyclization of alkynoic acids is a powerful method for the synthesis of lactones. nih.govacs.org This can be catalyzed by various transition metals, such as gold, which activate the alkyne towards nucleophilic attack by the carboxylic acid. researchgate.netmdpi.com While this compound itself would not undergo simple lactonization due to the substitution pattern, related γ- and δ-alkynoic acids readily form five- and six-membered lactones, respectively. nih.govacs.org

Furthermore, the alkyne unit can participate in various addition reactions. For instance, the addition of halogens or hydrogen halides across the triple bond can introduce new functional groups. The derivatization of synthetic bacteriochlorins has utilized a 2,2-dimethylpent-4-ynoic acid precursor, highlighting the utility of such building blocks in the synthesis of complex macrocycles. researchgate.netresearchgate.net The alkyne can also be involved in metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. chemscene.com

Advanced Chemical Transformations and Reactivity of 4,4 Dimethylpent 2 Ynoic Acid

Reactivity Profile of the Alkyne Functional Group

The carbon-carbon triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, is the primary site of reactivity for the alkyne functional group. This electron-rich region is susceptible to a range of addition reactions. masterorganicchemistry.com While the reactions of alkynes are often exothermic, their rate of reaction with electrophilic reagents can be 100 to 1000 times slower than that of similarly substituted alkenes. msu.edu

Key transformations involving the alkyne group include:

Electrophilic Addition: Alkynes undergo addition reactions with electrophiles like halogens and strong Brønsted acids. For instance, the reaction with one equivalent of a halogen such as bromine typically results in the formation of a dibromoalkene. msu.edu

Catalytic Hydrogenation: The triple bond can be completely reduced to an alkane using a catalyst like palladium on carbon (Pd/C) with hydrogen gas. However, the reduction can be selectively stopped at the alkene stage by using a "poisoned" catalyst, such as Lindlar's catalyst, which allows for the formation of a cis-alkene. msu.edu

Oxidative Cleavage: Strong oxidizing agents, including ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond entirely. This process results in the formation of carboxylic acids. masterorganicchemistry.com In the case of 4,4-dimethylpent-2-ynoic acid, this would lead to the formation of two separate carboxylic acid fragments.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Electrophilic Addition | Br₂, Cl₂ | Dihaloalkene |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene |

| Complete Hydrogenation | H₂, Pd/C | Alkane |

| Oxidative Cleavage | 1. O₃; 2. H₂O or KMnO₄ | Carboxylic Acids |

Carboxylic Acid Reactivity and its Role in Organic Transformations

The carboxylic acid group (–COOH) is characterized by a carbonyl group (C=O) and a hydroxyl group (–OH) on the same carbon atom. Its chemistry is dominated by nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. msu.edu

Key transformations involving the carboxylic acid group include:

Fischer Esterification: This is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible and can be driven to completion by removing the water formed during the reaction. msu.edu For this compound, reacting it with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄) would yield the corresponding ethyl ester. libretexts.org

Conversion to Acid Chlorides: Carboxylic acids can be converted into more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orgyoutube.com This transformation is crucial as acid chlorides are versatile intermediates for synthesizing other carboxylic acid derivatives. The –OH group is converted into a much better leaving group, facilitating nucleophilic attack. libretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

| Transformation | Reagent(s) | Product Type | Mechanism |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), H⁺ catalyst | Ester | Nucleophilic Acyl Substitution |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Nucleophilic Acyl Substitution |

| Amide Formation | Amine (e.g., RNH₂), DCC or via Acid Chloride | Amide | Nucleophilic Acyl Substitution |

**3.3. Mechanistic Investigations of Related Alkynoic Acid Transformations

In contrast to the ionic mechanisms of electrophilic additions, the presence of radical initiators like peroxides can induce a free-radical addition mechanism. pharmaguideline.com This alternative pathway leads to different regiochemical outcomes, a phenomenon known as the "peroxide effect". wikipedia.org The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

The key features of this mechanism are:

Initiation: The process begins with the homolytic cleavage of a weak bond in an initiator, typically a peroxide, upon exposure to heat or light. This creates highly reactive radicals. utexas.edu

Propagation: The initiator radical reacts with a molecule like hydrogen bromide (HBr) to generate a bromine radical (Br•). This bromine radical then adds to the least sterically hindered carbon of the alkyne's triple bond. This addition is regioselective because it forms the more stable radical intermediate. utexas.educhemistrysteps.com The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction concludes when two radical species combine to form a non-radical product. wikipedia.org

A significant outcome of this mechanism is anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon of the original triple bond, and the bromine atom adds to the less substituted carbon. pharmaguideline.comchemistrysteps.com

| Mechanism Step | Description |

|---|---|

| Initiation | A peroxide (ROOR) undergoes homolytic cleavage to form two alkoxy radicals (2 RO•). An alkoxy radical then abstracts a hydrogen from HBr to form a bromine radical (ROH + Br•). |

| Propagation (Step 1) | The bromine radical (Br•) adds to the alkyne triple bond, forming a more stable bromoalkenyl radical intermediate. |

| Propagation (Step 2) | The bromoalkenyl radical abstracts a hydrogen atom from HBr, yielding the anti-Markovnikov addition product and regenerating a bromine radical (Br•). |

| Termination | Two radicals combine (e.g., Br• + Br• → Br₂ or R• + Br• → RBr) to end the chain reaction. |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com These reactions typically operate through a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. nih.gov

The fundamental steps of a generic cross-coupling cycle are:

Oxidative Addition: The cycle begins with the reaction of a low-valent Pd(0) complex with an organic electrophile (R¹-X). The palladium atom inserts itself into the R¹-X bond, breaking it and forming two new bonds with the metal center. This process oxidizes the palladium from Pd(0) to Pd(II). nih.gov

Transmetalation: In this step, an organometallic nucleophile (R²-M) reacts with the Pd(II) complex. The R² group is transferred from metal M to the palladium center, displacing the X group and forming an R¹-Pd(II)-R² intermediate. researchgate.net

Reductive Elimination: This is the final, product-forming step. The two organic ligands (R¹ and R²) on the palladium center couple together, forming a new R¹-R² bond. As the new molecule is eliminated from the palladium's coordination sphere, the metal is reduced from Pd(II) back to its catalytically active Pd(0) state, ready to start a new cycle. nih.gov

For a molecule like this compound, both functional groups can participate in such reactions. The alkyne can act as a coupling partner in reactions like the Sonogashira coupling. acs.orgnih.gov Additionally, the carboxylic acid group can be utilized, sometimes through a decarbonylative pathway where it serves as a precursor to an organic group that enters the catalytic cycle. acs.org

| Catalytic Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (R¹-X) to form an organopalladium(II) complex. | 0 → +2 |

| Transmetalation | An organometallic reagent (R²-M) transfers its organic group to the palladium complex, displacing the halide. | No Change (+2) |

| Reductive Elimination | The two organic groups (R¹ and R²) are joined and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. | +2 → 0 |

Role of 4,4 Dimethylpent 2 Ynoic Acid As a Key Synthetic Intermediate and Building Block

Application in the Construction of Complex Organic Molecules

There is a lack of specific, documented examples in the scientific literature demonstrating the application of 4,4-dimethylpent-2-ynoic acid as a key synthetic intermediate in the construction of complex organic molecules. While the individual functional groups within the molecule—the carboxylic acid and the internal alkyne—are commonly employed in a wide array of synthetic transformations, the combined and specific use of this particular building block in multi-step total syntheses is not well-reported.

General synthetic strategies that could theoretically involve a molecule with this structure include its use in:

Palladium-catalyzed cross-coupling reactions: The alkyne moiety could potentially participate in reactions like the Sonogashira coupling to form more complex carbon skeletons.

Heterocycle synthesis: The carboxylic acid and alkyne functionalities could be utilized in cyclization reactions to form various heterocyclic systems.

Click Chemistry: The alkyne could be a partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for linking molecular fragments.

However, without specific research findings, any discussion of its role in these areas would be purely speculative.

Precursor Chemistry in Macrocyclic Systems Synthesis

Similarly, there is no direct evidence in the reviewed scientific literature to support the role of this compound as a precursor in the synthesis of macrocyclic systems. The synthesis of macrocycles often relies on strategic ring-closing reactions, and while alkynes can be involved in such transformations (e.g., through ring-closing metathesis or intramolecular coupling reactions), the specific use of this compound for this purpose is not documented.

The construction of macrocycles is a highly specialized field within organic synthesis, and the choice of building blocks is critical to achieving the desired ring size and conformation. The steric bulk of the tert-butyl group in this compound might pose challenges in achieving efficient macrocyclization, potentially leading chemists to favor other, less hindered building blocks.

Theoretical and Computational Chemistry Studies of 4,4 Dimethylpent 2 Ynoic Acid

Quantum Chemical Calculations of Electronic and Structural Properties

The electronic and structural properties of 4,4-dimethylpent-2-ynoic acid have been investigated using Density Functional Theory (DFT), a robust method in computational quantum chemistry for predicting molecular properties. Scientific literature indicates that the geometry of this compound has been optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a 6-31G(d) basis set. This level of theory is widely used to obtain reliable predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles.

For a more accurate determination of the molecule's energy, single-point energy calculations have been performed using the M11-L functional with the larger 6-31+G(d,p) basis set. The inclusion of diffuse functions (+) and polarization functions (d,p) in this basis set is crucial for accurately describing the electronic distribution in a molecule with lone pairs and pi systems, such as the carboxylic acid and alkyne moieties in this compound.

These calculations would typically yield a set of optimized geometric parameters and electronic properties. While the specific values from the cited study are not available, a representative table of the types of data generated from such calculations is presented below.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C≡C Bond Length | The length of the triple bond in the alkyne group. | ~1.20 - 1.22 Å |

| C=O Bond Length | The length of the carbonyl double bond in the carboxylic acid group. | ~1.20 - 1.23 Å |

| O-H Bond Length | The length of the hydroxyl bond in the carboxylic acid group. | ~0.96 - 0.98 Å |

| C-C≡C Bond Angle | The bond angle around the linear alkyne group. | ~178° - 180° |

| Dipole Moment | A measure of the molecule's overall polarity. | ~1.5 - 2.5 D |

Molecular Orbital Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Molecular Orbital (MO) theory is fundamental to understanding the reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon triple bond (the π system), which is a region of high electron density. The LUMO is likely to be an anti-bonding π* orbital, also associated with the alkyne and carbonyl groups. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to change in electron distribution. |

The distribution of the HOMO and LUMO across the molecule can also predict the sites of electrophilic and nucleophilic attack, respectively. For this compound, the electron-rich alkyne is a likely site for electrophilic attack, while the carbonyl carbon of the carboxylic acid is a potential site for nucleophilic attack.

Conformational Landscape Analysis and Energetic Considerations

The presence of single bonds in this compound, particularly the C-C bond between the tert-butyl group and the alkyne, and the C-C and C-O bonds within the carboxylic acid group, allows for rotational flexibility. This results in a conformational landscape with various possible spatial arrangements of the atoms.

A key aspect of the conformational analysis of this molecule is the orientation of the carboxylic acid group. The rotation around the C-C single bond adjacent to the carbonyl group can lead to different conformers. Of particular interest is the dihedral angle involving the atoms of the O=C-O-H group, which can exist in syn and anti conformations. The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally found to be more stable for carboxylic acids in the gas phase due to the formation of an intramolecular hydrogen bond.

Computational methods can be used to explore this conformational landscape by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the rotation around specific bonds. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4,4 Dimethylpent 2 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4,4-Dimethylpent-2-ynoic acid, both ¹H and ¹³C NMR spectroscopy would be employed for complete structural verification.

Although specific experimental spectra for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct signals. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, expected to be in the upfield region (around 1.3 ppm) due to the shielding effect of the sp³ hybridized carbon to which they are attached. The acidic proton of the carboxylic acid group would exhibit a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its deshielded environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the carbon skeleton. Five distinct signals would be expected for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing between 160 and 185 ppm. The two sp-hybridized carbons of the alkyne would resonate in the range of 70-90 ppm. The quaternary carbon of the tert-butyl group would be found around 27-31 ppm, and the three equivalent methyl carbons would produce a single, more upfield signal around 30 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.3 (s, 9H) | ~30 (3C) |

| -C (CH₃)₃ | - | ~27-31 (1C) |

| -C≡C - | - | ~70-90 (1C) |

| -C ≡C- | - | ~70-90 (1C) |

| -COOH | ~10-13 (br s, 1H) | ~160-185 (1C) |

High-Resolution Mass Spectrometric (HRMS) Investigations

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀O₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

The calculated exact mass of this compound is 126.0681 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Calculated Exact Mass | 126.0681 Da |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and alkyne functional groups. A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching of the carbonyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The C≡C triple bond stretch, being internal and less polarized, would show a weak to medium absorption in the range of 2210-2260 cm⁻¹. The C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a more polarizable bond, would be expected to show a strong and sharp signal in the Raman spectrum in the same 2210-2260 cm⁻¹ region. The symmetric C-C stretching of the tert-butyl group would also be a prominent feature. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad, strong) | Weak |

| C=O stretch | 1700-1725 (strong, sharp) | Medium | |

| Alkyne (-C≡C-) | C≡C stretch | 2210-2260 (weak to medium) | Strong, sharp |

| tert-Butyl (-C(CH₃)₃) | C-H stretch | ~2870-2960 (strong) | Strong |

| C-C stretch | Strong |

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Since this compound is a solid at room temperature with a reported melting point of 47 °C, it has the potential to form single crystals suitable for X-ray diffraction analysis. biosynth.com However, carboxylic acids can sometimes be challenging to crystallize into high-quality single crystals.

To facilitate crystallographic studies, crystalline derivatives are often synthesized. For this compound, this could involve the formation of salts with various amines or the synthesis of esters with alcohols that readily crystallize.

A successful X-ray crystallographic analysis of a suitable derivative would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding patterns, which govern the crystal packing.

Despite the potential for such studies, a review of the scientific literature did not yield any published reports on the X-ray crystallographic analysis of this compound or its crystalline derivatives. Such a study would be a valuable contribution to the full structural characterization of this compound.

Emerging Methodologies and Future Research Directions in the Chemistry of 4,4 Dimethylpent 2 Ynoic Acid

Integration with Flow Chemistry for Enhanced Synthesis and Optimization

Continuous flow chemistry has emerged as a powerful technology in both academic and industrial settings, offering significant advantages over traditional batch processing. europa.eu These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling reactive intermediates, efficient mixing, and simplified scalability. europa.eu For the synthesis of 4,4-dimethylpent-2-ynoic acid, flow chemistry presents a promising methodology for both its primary synthesis and subsequent derivatization.

One potential flow-based synthesis route involves the carboxylation of an appropriate Grignard reagent using carbon dioxide (CO₂). durham.ac.ukresearchgate.net A tube-in-tube gas permeable membrane reactor, for instance, allows for the controlled diffusion of gaseous CO₂ into a flowing stream of the organometallic precursor, maximizing the gas-liquid interface and improving reaction efficiency and safety. durham.ac.ukresearchgate.net This approach avoids the challenges of gas handling in batch reactors and allows for precise stoichiometric control. durham.ac.uk

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| CO₂ Introduction | Bubbling gas through solution or using dry ice; poor mass transfer | Tube-in-tube reactor with gas-permeable membrane; high efficiency. durham.ac.uk | Superior gas-liquid mass transfer, precise stoichiometric control. |

| Heat Management | Relies on external cooling bath; potential for localized hotspots | High surface-area-to-volume ratio ensures rapid heat dissipation. unimi.it | Enhanced safety, reduced side reactions. |

| Scalability | Difficult to scale; requires larger, specialized reactors | Achieved by running the system for longer time ("scaling out"). durham.ac.uk | Simplified and more predictable scale-up. |

| Reaction Time | Hours, including setup and workup | Minutes of residence time. nih.gov | Significant increase in productivity. |

Exploration of Mechanochemical Approaches for New Transformations

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to conventional solvent-based methods. nih.govtaltech.ee Techniques like ball milling and twin-screw extrusion can facilitate reactions in a solvent-free or low-solvent environment (liquid-assisted grinding), often leading to faster reaction times, higher yields, and access to novel chemical reactivity. beilstein-journals.orgyoutube.com

For this compound, mechanochemical methods could be particularly valuable for derivatization. For example, the formation of amides and esters from the carboxylic acid could be achieved by milling the acid with an appropriate amine or alcohol, along with a coupling agent, avoiding the need for bulk solvents and simplifying product isolation. taltech.ee This approach is not only environmentally friendly but can also enhance the reaction rate. beilstein-journals.org

A more speculative but intriguing area of research is the direct activation of the alkyne bond through mechanical stress. Research has suggested that mechanical force can induce transoidal bending of a carbon-carbon triple bond, potentially leading to reactivity distinct from that observed in solution. rsc.org Applying this concept to this compound could unlock new transformation pathways, such as novel cycloaddition or addition reactions, that are not accessible through traditional thermal or catalytic activation.

| Transformation | Mechanochemical Method | Potential Advantages | Reference Concept |

|---|---|---|---|

| Amide Synthesis | Ball milling with an amine and coupling agent | Solvent-free, reduced waste, potentially faster reaction rates. | Mechanochemical amide coupling. taltech.ee |

| Esterification | Liquid-Assisted Grinding (LAG) with an alcohol | High efficiency, minimal solvent usage, simple workup. | General mechanochemical synthesis. beilstein-journals.org |

| Alkyne Addition Reactions | High-energy ball milling | Activation of the C≡C bond via mechanical stress, potential for novel reactivity. | Mechanochemistry of alkynes. rsc.org |

Design and Synthesis of Fluorinated Analogs and Substituted Derivatives

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity and metabolic stability. nih.gov The synthesis of fluorinated analogs of this compound represents a key direction for future research, potentially yielding compounds with unique characteristics. A primary strategy for this is the hydrofluorination of the alkyne bond.

Recent advances in catalysis have provided milder and more selective methods for alkyne hydrofluorination, avoiding the direct use of hazardous reagents like anhydrous hydrogen fluoride (B91410). nih.gov Gold(I) and Platinum(II) complexes have emerged as effective catalysts for this transformation, utilizing sources such as triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF) or even aqueous HF. researchgate.netnih.govacs.org Applying these catalytic systems to this compound could lead to the regioselective and stereoselective formation of vinyl fluorides. The steric bulk of the tert-butyl group would likely play a significant role in directing the regiochemical outcome of the fluorine addition. For instance, gold-catalyzed hydrofluorination often proceeds with trans-selectivity. acs.org

| Catalyst System | Fluoride Source | Typical Selectivity | Key Features |

|---|---|---|---|

| Gold(I)-NHC Complex | Et₃N·3HF | Trans-hydrofluorination. acs.org | Effective for internal alkynes. acs.org |

| Platinum(II) Complex | BF₃ / HF | Varies with substrate | Operates at room temperature, enabled by a fluoride shuttle mechanism. researchgate.net |

| Gold(I)-catalyzed HF Transfer | Perfluoroarene / Nucleophile | Trans-selective. nih.gov | Avoids direct handling of HF reagents by generating it in situ. nih.gov |

Potential in DNA-Compatible Synthesis Methodologies

DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. nih.govnih.gov This technology relies on chemical reactions that are "DNA-compatible," meaning they proceed under mild, typically aqueous conditions without damaging the DNA tag that encodes the structure of the attached molecule. nih.gov

One of the most robust and widely used DNA-compatible reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". idtdna.com This reaction forms a stable triazole linkage between a terminal alkyne and an azide. idtdna.com While this compound is an internal alkyne, its structural motif is highly relevant. A corresponding building block suitable for DEL synthesis could be designed by using a terminal alkyne functionalized with the tert-butyl group.

Specifically, a molecule like 4,4-dimethylpent-1-yne-3-carboxylic acid could be synthesized. The carboxylic acid function would serve as a handle to attach the building block to an amino-functionalized DNA oligonucleotide linker. rsc.org This DNA-conjugated, alkyne-bearing building block could then be used in a "split-and-pool" synthesis workflow. vipergen.com In this process, a library of DNA-linked molecules is split into portions, each is reacted with a different azide-containing building block via the CuAAC reaction, and then the portions are pooled back together for the next cycle of synthesis. vipergen.com The unique properties of the sterically demanding tert-butyl group could contribute novel structural diversity to the resulting libraries.

| Step | Description | Key Reaction | Purpose |

|---|---|---|---|

| 1. Building Block Synthesis | Synthesize a derivative with a terminal alkyne and a carboxylic acid (e.g., 4,4-dimethylpent-1-yne-3-carboxylic acid). | Standard organic synthesis. | Create a bifunctional molecule for DNA attachment and subsequent reaction. |

| 2. On-DNA Coupling | Couple the building block's carboxylic acid to an amine-modified DNA oligonucleotide. | Amide bond formation. | Covalently link the chemical building block to its unique DNA barcode. rsc.org |

| 3. Split-and-Pool Synthesis | React the DNA-alkyne conjugate with a library of azide-containing reagents in separate wells. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Generate a diverse library of triazole-containing final products. vipergen.com |

| 4. Affinity Screening | Incubate the pooled library with a protein target to identify binding molecules. | Non-covalent binding. | Isolate potential drug leads from the library. nih.gov |

常见问题

Q. What are the key spectroscopic techniques for characterizing 4,4-dimethylpent-2-ynoic acid, and how are they applied in structural validation?

To confirm the structure of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify proton environments and carbon frameworks. For example, in CDCl, the NMR spectrum of its diisopropylamide derivative (a common derivative for analysis) shows distinct peaks for methyl groups at δ 1.27 (s, 9H) and diisopropyl protons at δ 4.60–4.32 (m, 1H) .

- Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) and alkyne (C≡C) absorption bands should appear near 1628 cm and 2254 cm, respectively .

- Mass Spectrometry (HRMS) : Validate molecular weight using high-resolution mass spectrometry (e.g., observed [M]+ at 209.1729 for the diisopropylamide derivative) .

Q. How is this compound synthesized, and what are critical reaction conditions?

A common synthesis route involves:

Alkyne Formation : Alkylation of a terminal alkyne precursor under basic conditions.

Carboxylic Acid Derivatization : Protection of the acid group (e.g., as an amide) to prevent side reactions. For example, converting the acid to its diisopropylamide derivative using diisopropylamine under anhydrous conditions .

Purification : Column chromatography or recrystallization (e.g., pale yellow solid with a melting point of 56.4–57.0 °C) .

Critical Conditions : Strict control of temperature, moisture-free environments, and stoichiometric ratios to avoid polymerization or decomposition.

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in cycloaddition reactions?

Researchers can use density functional theory (DFT) to:

- Model the electron density of the alkyne and carbonyl groups to predict regioselectivity in [2+2+2] cycloadditions.

- Compare calculated IR/NMR spectra with experimental data to validate mechanistic pathways. For instance, the rhodium-catalyzed cycloaddition of alkynes with amides (as in related studies) shows axial chirality in products, which can be computationally simulated .

Methodology : Optimize molecular geometries using software like Gaussian or ORCA, and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic control during the functionalization of this compound?

When reaction pathways yield conflicting products (e.g., competing alkyne hydration vs. cyclization):

- Variable-Temperature Studies : Monitor product ratios at different temperatures to distinguish kinetic (low-temperature) vs. thermodynamic (high-temperature) products.

- In Situ Spectroscopy : Use real-time IR or Raman spectroscopy to track intermediate formation.

- Additive Screening : Introduce catalysts or ligands (e.g., Rh(I) complexes) to bias selectivity. For example, rhodium catalysts stabilize transition states in cycloadditions, favoring specific stereochemical outcomes .

Q. How do steric effects from the 4,4-dimethyl groups influence the acid’s participation in transition-metal-catalyzed reactions?

The bulky dimethyl groups:

- Steric Hindrance : Reduce accessibility of the alkyne to metal centers, slowing reaction rates. This requires catalysts with larger coordination spheres (e.g., Rh with bulky phosphine ligands).

- Electronic Effects : Electron-donating methyl groups may stabilize intermediates via hyperconjugation.

Experimental Validation : Compare reaction rates and yields with analogous compounds lacking methyl groups (e.g., pent-2-ynoic acid vs. This compound) .

Q. What are the challenges in quantifying trace impurities of this compound in complex reaction mixtures, and how can they be addressed?

Challenges :

- Co-elution of impurities in chromatography.

- Low abundance requiring high-sensitivity detection.

Solutions : - LC-MS/MS : Use tandem mass spectrometry with multiple reaction monitoring (MRM) for selective ion detection.

- Isotopic Labeling : Synthesize -labeled internal standards to improve quantification accuracy.

- Statistical Validation : Apply principal component analysis (PCA) to distinguish impurity signals from noise .

Experimental Design & Data Analysis

Q. How to design a study investigating the acid’s role in chiral induction during asymmetric catalysis?

Research Question : Does this compound enhance enantioselectivity in Rh-catalyzed [2+2+2] cycloadditions?

Variables :

- Independent: Catalyst loading, solvent polarity, temperature.

- Dependent: Enantiomeric excess (ee), reaction yield.

Controls : Use achiral substrates and non-chiral catalysts as baselines.

Data Collection :

- Chiral HPLC to measure ee.

- Kinetic profiling to correlate reaction time with selectivity .

Q. How to statistically analyze discrepancies between theoretical and experimental yields in large-scale syntheses?

- Hypothesis Testing : Use Student’s t-test or ANOVA to compare batch yields.

- Error Source Analysis : Quantify uncertainties from purification losses, instrument precision (e.g., balance error ±0.1 mg), and human error.

- Regression Models : Identify correlations between reaction parameters (e.g., temperature, stirring rate) and yield deviations .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。